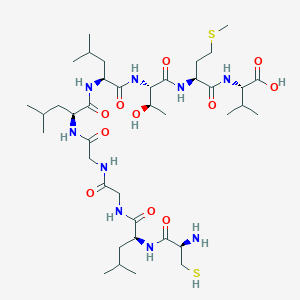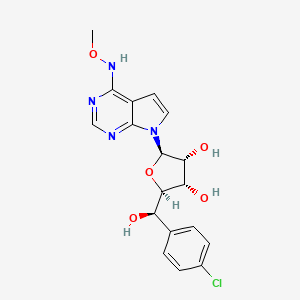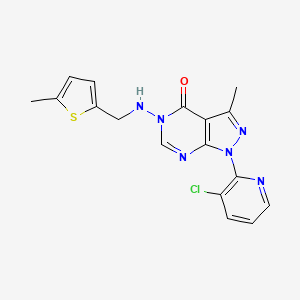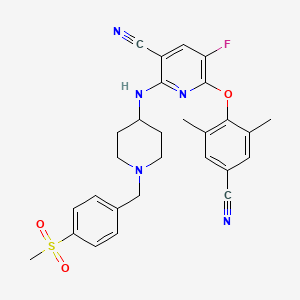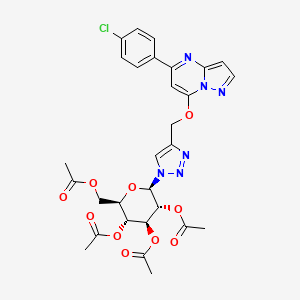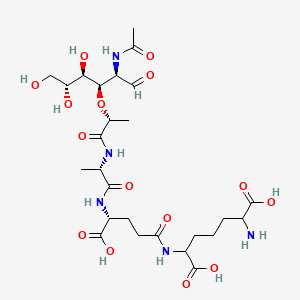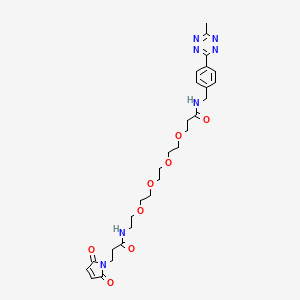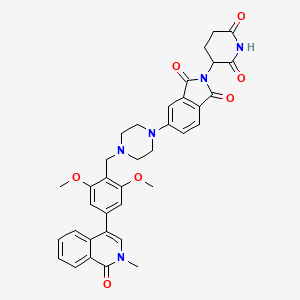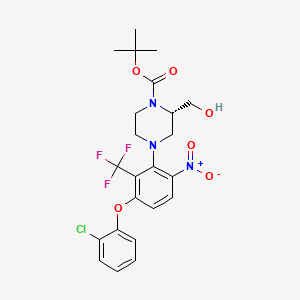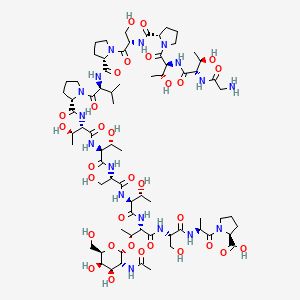![molecular formula C10H14N5O7P B15137947 [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of adenosine monophosphate (AMP), which plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like hydroxide ions (OH-) for substitution reactions .
Major Products
The major products formed from these reactions include ADP, ATP, and various phosphorylated derivatives of adenosine .
Scientific Research Applications
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in cellular energy transfer and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its role in energy transfer and signal transduction. It acts as a substrate for enzymes like adenylate kinase, which catalyzes the conversion of AMP to ADP and ATP. These reactions are essential for maintaining cellular energy homeostasis. The compound also interacts with various receptors and signaling pathways, influencing cellular processes such as metabolism, growth, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Adenosine Diphosphate (ADP): Similar in structure but contains two phosphate groups.
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Cytidine Monophosphate (CMP): Similar nucleotide but with cytosine as the base instead of adenine.
Uniqueness
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is unique due to its specific role in energy transfer and signal transduction. Its ability to participate in phosphorylation and dephosphorylation reactions makes it a critical component in various biochemical pathways .
Properties
Molecular Formula |
C10H14N5O7P |
|---|---|
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
LNQVTSROQXJCDD-PKJMTWSGSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


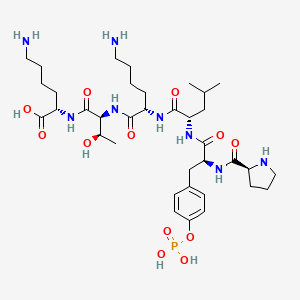
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

